5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester
Overview
Description
5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester is a useful research compound. Its molecular formula is C20H33BN2O4S and its molecular weight is 408.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Library Generation
This compound is utilized in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling reactions. This approach is instrumental in creating diverse biaryl libraries by manipulating points of functionality, which is crucial for drug discovery and materials science (Spencer et al., 2011). Moreover, it serves as a precursor in the synthesis of PET ligands for histamine H4 receptors, demonstrating its potential in developing diagnostic tools and therapeutic agents (Żak et al., 2021).
Electronic and Photonic Applications
In the field of materials science, derivatives of this compound, such as boryl-substituted pentacyclic heteroaromatics, are explored for their electronic and photonic applications. The incorporation of boron atoms into π-conjugated systems enhances electron affinity, analogous to p-doping in silicon, which is crucial for developing advanced electronic devices (Modelli & Jones, 2011).
Polymer Science
In polymer science, thiophenebisboronic derivatives, including esters, are employed in palladium-catalyzed Suzuki polycondensations to synthesize thiophene−phenylene copolymers. This method contributes to the advancement of materials with specific electrical, optical, and mechanical properties, which are essential for various technological applications (Jayakannan, Dongen, & Janssen, 2001).
Properties
IUPAC Name |
tert-butyl 4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BN2O4S/c1-18(2,3)25-17(24)23-12-10-22(11-13-23)14-15-8-9-16(28-15)21-26-19(4,5)20(6,7)27-21/h8-9H,10-14H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNGTSJDANUMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096333-65-0 | |
Record name | 5-((4-Boc-piperazine)methyl)-2-thiopheneboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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